trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
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Overview
Description
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: is a chemical compound with the molecular formula C5H6Cl2O3 and a molecular weight of 185.01 g/mol . It is a dioxolone derivative, often used in the preparation of various prodrugs . The compound is known for its white to off-white solid form and is hygroscopic, meaning it absorbs moisture from the air .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,5-dichloro-4,5-dimethyl-1,3-dioxolane with a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The melting point of the compound is between 88-90°C, and it has a predicted boiling point of 252.3±30.0°C .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is stored in a -20°C freezer under an inert atmosphere to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted dioxolane derivatives .
Scientific Research Applications
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various organic compounds and prodrugs.
Biology: Employed in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4,5-Dimethyl-1,3-dioxolan-2-one: A related compound with similar structural features but without the chlorine atoms.
4,5-Dichloro-1,3-dioxolan-2-one: Another derivative with chlorine atoms but different methyl group positioning.
Uniqueness: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (commonly referred to as DDDO) is a chemical compound belonging to the dioxolone class. Its molecular formula is C₅H₆Cl₂O₃, and it has a molecular weight of 185.01 g/mol. This compound is notable for its unique structure, which includes two chlorine atoms and two methyl groups on its dioxolane ring. Such structural characteristics contribute to its reactivity and potential applications in organic synthesis and pharmaceuticals.
The compound exhibits significant reactivity due to the presence of the chlorine substituents and the methyl groups. These features enhance its ability to act as a reactive intermediate in various chemical reactions, allowing it to interact with biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C₅H₆Cl₂O₃ |
Molecular Weight | 185.01 g/mol |
CAS Number | 116857-05-7 |
Case Studies and Research Findings
Research into DDDO's biological activity is still emerging. However, some studies have highlighted its potential:
- A study focused on the synthesis of derivatives from DDDO revealed that modifications could lead to compounds with enhanced biological activity or different physical properties. This underscores the importance of DDDO in medicinal chemistry.
- Another investigation indicated that compounds derived from DDDO could exhibit notable pharmacological effects, although specific mechanisms remain to be elucidated.
Comparison with Related Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one | Similar dioxolane structure | Distinct stereochemistry |
4,5-Dimethyl-1,3-dioxolan-2-one | Lacks chlorine substituents | Simpler structure with different reactivity |
4,5-Dichloro-1,3-dioxolan-2-one | Related compound with different substituents | Used in organic synthesis |
The presence of both chlorine and methyl groups in DDDO enhances its reactivity compared to related compounds, making it a valuable intermediate in synthetic organic chemistry.
Properties
Molecular Formula |
C5H6Cl2O3 |
---|---|
Molecular Weight |
185.00 g/mol |
IUPAC Name |
(4S,5S)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3/t4-,5-/m1/s1 |
InChI Key |
CYWTZUGZRSAQEN-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@]1([C@](OC(=O)O1)(C)Cl)Cl |
Canonical SMILES |
CC1(C(OC(=O)O1)(C)Cl)Cl |
Origin of Product |
United States |
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